molecular formula C12H13N B12101446 7-(Propan-2-YL)isoquinoline

7-(Propan-2-YL)isoquinoline

Cat. No.: B12101446
M. Wt: 171.24 g/mol
InChI Key: VTGJBUMOVRFOIT-UHFFFAOYSA-N
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Description

7-(Propan-2-YL)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural complexity and biological activities. This compound features a benzene ring fused to a pyridine ring, with a propan-2-yl group attached at the 7th position. Isoquinoline derivatives are significant in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-YL)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions, leading to the cyclization and formation of the isoquinoline ring .

Another method involves the palladium-catalyzed coupling of o-iodobenzaldehyde with terminal acetylenes, followed by copper-catalyzed cyclization . This method provides high yields and short reaction times.

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline, allowing for efficient separation and purification.

Chemical Reactions Analysis

Types of Reactions: 7-(Propan-2-YL)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the electrophile used.

Comparison with Similar Compounds

    Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

    Benzimidazo[2,1-a]isoquinoline: A fused heterocyclic compound with unique properties.

Uniqueness: 7-(Propan-2-YL)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-yl group at the 7th position influences its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

7-propan-2-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGJBUMOVRFOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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